5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid
Overview
Description
5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylpyrazole with formaldehyde and subsequent oxidation to introduce the hydroxymethyl group. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various electrophiles and nucleophiles can be used to introduce different functional groups under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 5-(carboxymethyl)-1H-pyrazole-3-carboxylic acid, while reduction can produce 5-(hydroxymethyl)-1H-pyrazole-3-methanol.
Scientific Research Applications
5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The pyrazole ring can interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(hydroxymethyl)furfural (HMF): A related compound with a furan ring instead of a pyrazole ring.
5-(chloromethyl)furfural (CMF): A halogenated derivative of HMF.
2,5-diformylfuran (DFF): An oxidized derivative of HMF.
Uniqueness
5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid is unique due to its pyrazole ring structure, which imparts distinct chemical and biological properties compared to furan-based compounds. The presence of both hydroxymethyl and carboxylic acid groups allows for versatile chemical modifications and interactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c8-2-3-1-4(5(9)10)7-6-3/h1,8H,2H2,(H,6,7)(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEYZZIQFMYAIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C(=O)O)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659144 | |
Record name | 5-(Hydroxymethyl)-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
949034-44-0, 1401555-38-1 | |
Record name | 5-(Hydroxymethyl)-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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